molecular formula C12H19O4P B14598320 Butyl methyl [hydroxy(phenyl)methyl]phosphonate CAS No. 61222-52-4

Butyl methyl [hydroxy(phenyl)methyl]phosphonate

Cat. No.: B14598320
CAS No.: 61222-52-4
M. Wt: 258.25 g/mol
InChI Key: OIJDKDOWHKQTBH-UHFFFAOYSA-N
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Description

Butyl methyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl methyl [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of butyl methyl phosphonate with benzaldehyde under basic conditions. The reaction proceeds via the formation of a phosphonate ester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and optimized reaction parameters ensures high efficiency and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Butyl methyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl methyl [hydroxy(phenyl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl methyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phosphonate group mimics the transition state of enzyme-substrate complexes, making it an effective inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl methyl [hydroxy(phenyl)methyl]phosphonate is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications compared to simpler phosphon

Properties

CAS No.

61222-52-4

Molecular Formula

C12H19O4P

Molecular Weight

258.25 g/mol

IUPAC Name

[butoxy(methoxy)phosphoryl]-phenylmethanol

InChI

InChI=1S/C12H19O4P/c1-3-4-10-16-17(14,15-2)12(13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3

InChI Key

OIJDKDOWHKQTBH-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(C1=CC=CC=C1)O)OC

Origin of Product

United States

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